molecular formula C20H16FN3O4 B2938720 N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899741-25-4

N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2938720
CAS No.: 899741-25-4
M. Wt: 381.363
InChI Key: RAEPJVGCLCILTQ-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16FN3O4 and its molecular weight is 381.363. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-13-3-2-4-14(9-13)11-23-12-15(5-8-19(23)25)20(26)22-16-6-7-17(21)18(10-16)24(27)28/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEPJVGCLCILTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C20H16FN3O4 and a molecular weight of 381.363 g/mol, this compound exhibits structural features that may contribute to various pharmacological effects.

The compound's structure includes a dihydropyridine core, which is known for its role in the modulation of calcium channels and as a precursor to several biologically active molecules. The presence of the 4-fluoro-3-nitrophenyl group may enhance its lipophilicity and biological activity due to the electron-withdrawing nature of fluorine and nitro groups.

Biological Activity Overview

Research indicates that compounds with similar structures to N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine derivatives often exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation by modulating kinase activity and inducing apoptosis.
  • Neuroprotective Effects : Certain analogs have been investigated for their ability to penetrate the blood-brain barrier and enhance cognitive functions through phosphodiesterase inhibition.
  • Antimicrobial Properties : Compounds with similar scaffolds have demonstrated efficacy against various bacterial strains.

Anticancer Activity

A study focused on the synthesis and evaluation of dihydropyridine derivatives, including those structurally related to N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine, found that these compounds could inhibit cell growth in several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Research published in PubMed highlighted a phosphodiesterase 2A inhibitor that shares structural similarities with our compound. This inhibitor was shown to elevate cGMP levels in mouse brains, resulting in improved cognitive performance in behavioral tests. This suggests that N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine could have similar neuroprotective effects.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
NeuroprotectiveEnhances cognitive function via PDE inhibition
AntimicrobialEffective against various bacterial strains

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